PLpro-IN-7

説明

BenchChem offers high-quality PLpro-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PLpro-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.

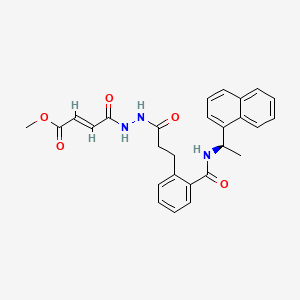

Structure

3D Structure

特性

分子式 |

C27H27N3O5 |

|---|---|

分子量 |

473.5 g/mol |

IUPAC名 |

methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate |

InChI |

InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1 |

InChIキー |

QEHLIVYTSIQCOG-IECKCJDVSA-N |

異性体SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)/C=C/C(=O)OC |

正規SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)C=CC(=O)OC |

製品の起源 |

United States |

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of a Covalent Papain-Like Protease Inhibitor

Disclaimer: Extensive research did not yield specific information for a compound designated "PLpro-IN-7." This guide therefore focuses on a well-characterized, representative covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), referred to as compound 7 in a notable study, to provide an in-depth analysis of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for the viral life cycle, possessing a dual role in both processing the viral polyprotein for replication and aiding the virus in evading the host's innate immune response.[1][2] PLpro achieves the latter by acting as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins.[1][3]

The representative covalent inhibitor, compound 7, is designed to irreversibly bind to the active site of PLpro, thereby blocking its enzymatic functions. This inhibition is achieved through the formation of a covalent bond with the catalytic cysteine residue (Cys111) within the enzyme's active site.[4] By incapacitating PLpro, the inhibitor effectively halts viral polyprotein processing, which is essential for viral replication.[1][4] Furthermore, the inhibition of PLpro's DUB and deISGylase activities helps to restore the host's antiviral immune response.[1][3]

A key structural feature influencing inhibitor binding is the flexible "blocking loop 2" (BL2 loop) of PLpro, which can change its conformation upon inhibitor binding to shield the compound from the solvent.[5] The design of potent inhibitors, such as compound 7, often involves a strategy to engage with this BL2 groove, which is distal from the active site cysteine, leading to high potency and slow inhibitor off-rates.[3]

Quantitative Data

The following table summarizes the inhibitory potency of the representative covalent PLpro inhibitor (compound 7) and a well-characterized non-covalent inhibitor, GRL0617, for comparison.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| Compound 7 | SARS-CoV-2 PLpro | Ub-rhodamine | 0.076 | [3] |

| Compound 7 | SARS-CoV-2 PLpro | ISG15-CHOP2 | 0.039 | [3] |

| GRL0617 | SARS-CoV-2 PLpro | Enzymatic Assay | 1.8 | [1] |

Experimental Protocols

In Vitro Fluorescence-Based Enzymatic Assay for PLpro Inhibition

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro using a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic substrate (e.g., Z-RLRGG-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates)

Procedure:

-

Prepare a solution of SARS-CoV-2 PLpro in assay buffer to the desired final concentration.

-

Serially dilute the test compounds in DMSO and then in assay buffer to achieve the desired concentration range.

-

Add the test compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Add the PLpro enzyme solution to all wells except for the blank (no enzyme) controls.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay

This protocol provides a general workflow to assess the ability of a compound to inhibit viral replication in a cell culture model.

Materials:

-

VeroE6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or antibodies for immunofluorescence)

Procedure:

-

Seed VeroE6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

-

Assess viral replication. For a CPE assay, fix and stain the cells with crystal violet. The amount of staining is proportional to the number of viable cells.

-

Quantify the results by measuring the absorbance of the stained cells.

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the half-maximal effective concentration (EC50) from the dose-response curve.

-

Simultaneously, perform a cytotoxicity assay with the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizations

References

- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]

- 3. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Discovery and Synthesis of Novel Naphthyridine-Based SARS-CoV-2 PLpro Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of a promising series of non-covalent inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. While the specific compound "PLpro-IN-7" is commercially available and linked to this series, this guide will focus on the publicly available scientific data for the naphthyridine-based inhibitors as detailed in the primary research publication by Sousa et al. This includes the initial hit compound 1 and its more potent analogues, compounds 82, 83, 84, and 85 .

Discovery of Naphthyridine-Based PLpro Inhibitors

The discovery of this inhibitor class was facilitated by an integrated computational and experimental workflow. The process began with the development of shape-based models derived from known PLpro inhibitors. These models were used to screen an in-house chemical library, leading to the identification of a moderately active initial hit with a naphthyridine core, compound 1 . Subsequent structural optimization and synthesis of 30 analogues led to the discovery of more potent inhibitors, including compounds 82, 83, 84, and 85 .

Quantitative Data Summary

The following table summarizes the key quantitative data for the initial hit (compound 1 ) and its most promising analogues (82, 83, 84, and 85 ).

| Compound | PLpro IC50 (μM) | PLpro Ki (μM) | Aqueous Solubility (μM) | Microsomal Stability (% remaining after 30 min) | Cytotoxicity (CC50 in Vero cells, μM) | Cytotoxicity (CC50 in HepG2 cells, μM) |

| 1 | 73.61 ± 11.94 | 22.40 ± 6.7 | 45.42 | 48.27 | 23.77 | >100 |

| 82 | 51.81 ± 7.39 | - | 53.07 | 48.33 | >100 | >100 |

| 83 | 20.37 ± 4.11 | - | 49.33 | 52.40 | 36.31 | >100 |

| 84 | 24.32 ± 3.12 | - | 52.34 | 69.11 | 35.53 | >100 |

| 85 | 15.06 ± 1.99 | 22.93 ± 6.41 | 48.69 | 50.48 | 7.47 | >100 |

Synthesis of Naphthyridine Analogues

The synthesis of the naphthyridine analogues involved a multi-step process starting from commercially available materials. The general synthetic route is depicted below.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 PLpro Enzymatic Assay

This assay measures the inhibitory activity of compounds against the proteolytic activity of SARS-CoV-2 PLpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic substrate: Z-RLRGG-AMC

-

Assay buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

Test compounds dissolved in DMSO

-

384-well black plates

-

-

Protocol:

-

A solution of the PLpro enzyme (final concentration 50 nM) is pre-incubated with the test compounds (at various concentrations) in the assay buffer for 30 minutes at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate Z-RLRGG-AMC (final concentration 10 μM).

-

The fluorescence intensity is measured every minute for 30 minutes using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assays

The cytotoxicity of the compounds was evaluated in Vero and HepG2 cell lines to assess their safety profile.

-

Reagents and Materials:

-

Vero (monkey kidney epithelial) and HepG2 (human liver carcinoma) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Resazurin sodium salt solution

-

96-well clear-bottom plates

-

-

Protocol:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for another 48 hours.

-

After incubation, the resazurin solution is added to each well, and the plates are incubated for 4 hours.

-

The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

The CC50 (50% cytotoxic concentration) values are calculated by fitting the cell viability data to a dose-response curve.

-

Aqueous Solubility Assay

This assay determines the solubility of the compounds in an aqueous buffer.

-

Protocol:

-

A stock solution of the test compound in DMSO is added to a phosphate-buffered saline (PBS) solution (pH 7.4).

-

The solution is shaken for 2 hours at room temperature.

-

The solution is then filtered to remove any precipitated compound.

-

The concentration of the compound in the filtrate is determined by high-performance liquid chromatography (HPLC) with UV detection.

-

Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver microsomes.

-

Reagents and Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

-

Protocol:

-

The test compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Aliquots are taken at different time points (e.g., 0 and 30 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

The percentage of the compound remaining at the final time point is calculated relative to the initial concentration.

-

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of GRL0617 Analogues as SARS-CoV-2 PLpro Inhibitors

This guide provides a detailed examination of the structure-activity relationship (SAR) of a prominent series of non-covalent inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2, based on the GRL0617 scaffold. The development of PLpro inhibitors is a critical avenue for antiviral drug discovery, as this enzyme is essential for viral replication and plays a role in suppressing the host's innate immune response.[1][2]

The GRL0617 compound, initially identified as an inhibitor of SARS-CoV PLpro, has been a foundational starting point for the development of more potent inhibitors against SARS-CoV-2 PLpro.[1][2] Strategic modifications to the GRL0617 scaffold have led to analogues with significantly enhanced inhibitory activity, with IC50 values improving from the micromolar to the nanomolar range.[3] This guide synthesizes the available data on these analogues, presenting their quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of the core concepts.

Structure-Activity Relationship (SAR) Data

The SAR of the GRL0617 series reveals key structural motifs that are crucial for potent inhibition of SARS-CoV-2 PLpro. The core scaffold consists of a naphthalene ring system and an aniline substituent.[1] Modifications at these positions have been systematically explored to enhance binding affinity and inhibitory activity.

Below is a summary of the SAR data for selected GRL0617 analogues. The data highlights how substitutions on the naphthalene and aniline moieties influence the inhibitory potency against SARS-CoV-2 PLpro.

| Compound ID | R1 (Naphthalene Moiety) | R2 (Aniline Moiety) | IC50 (µM) | Ki (µM) | Antiviral EC50 (µM) | Reference |

| GRL0617 (1) | H | 5-amino-2-methyl | 2.1 | 1.8 | 68.2 | [1][4] |

| Compound 6 | H | 5-acetamido-2-methyl | 11 | - | - | [4] |

| Jun9-72-2 | - | - | <1 | - | - | [5] |

| Jun9-75-4 | - | - | <1 | - | - | [5] |

| Hit 2 | - | - | 0.6 | - | - | [6] |

| Hit 4 | - | - | <3 | - | - | [6] |

Note: A comprehensive list of all analogues and their activities is extensive. The table above presents a selection to illustrate key SAR trends. For more detailed SAR, including Jun9 and XR8 series, refer to the cited literature.[5][7]

Key SAR Insights:

-

Naphthalene Moiety: Modifications to the naphthalene ring, such as the introduction of piperidine carboxamides, can significantly impact potency.[3]

-

Aniline Substituent: Alterations to the aromatic amino group or the ortho-methyl group on the aniline ring have been shown to substantially decrease the IC50.[3]

-

Stereochemistry: The stereochemistry at the chiral carbon connecting the naphthalene and aniline moieties is important for activity.[8]

Experimental Protocols

The evaluation of GRL0617 and its analogues as SARS-CoV-2 PLpro inhibitors predominantly relies on biochemical and cell-based assays.

1. Recombinant SARS-CoV-2 PLpro Expression and Purification:

The catalytic domain of SARS-CoV-2 PLpro is typically expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) to facilitate purification. The protein is then purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.

2. In Vitro Fluorescence-Based Enzymatic Assay:

A common method to determine the inhibitory activity of compounds against PLpro is a fluorescence resonance energy transfer (FRET)-based assay.[1][9]

-

Principle: A fluorogenic substrate containing the PLpro cleavage sequence (e.g., Dabcyl-FTLRGG/APTKV-Edans) is used.[9] In the intact substrate, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by PLpro, the donor and acceptor are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.5), 0.01% Triton X-100, and 5 mM DTT.[9]

-

Procedure:

-

Recombinant SARS-CoV-2 PLpro (e.g., 200 nM) is pre-incubated with varying concentrations of the inhibitor in a 96-well plate at 30°C for 30 minutes.[9]

-

The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., 10 µM).[9]

-

The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[9]

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

3. Cell-Based Antiviral Assay:

The antiviral efficacy of the inhibitors is assessed in a cell-based assay using, for example, Vero E6 cells infected with SARS-CoV-2.[4]

-

Principle: The ability of the compounds to inhibit viral replication is measured by quantifying the reduction in viral load or the protection from virus-induced cytopathic effect (CPE).

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are pre-treated with serial dilutions of the test compounds for a short period.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 48-72 hours), the viral load is quantified by methods such as RT-qPCR for viral RNA or by measuring the CPE.

-

EC50 values, the concentration at which 50% of viral replication is inhibited, are calculated.

-

Cytotoxicity of the compounds is also evaluated in parallel to ensure that the observed antiviral effect is not due to cell death.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Structure-Activity Relationship of GRL0617 Analogues.

Caption: Workflow for the PLpro FRET-based Inhibition Assay.

This guide provides a foundational understanding of the structure-activity relationship of GRL0617-based PLpro inhibitors. The presented data and protocols are intended to support researchers in the design and evaluation of novel antiviral agents targeting SARS-CoV-2.

References

- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of inhibitors of SARS-CoV-2 papain-like protease deriving from GRL0617: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Binding Affinity of Inhibitors to SARS-CoV-2 PLpro

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Binding Affinity of Representative Inhibitors to SARS-CoV-2 Papain-like Protease (PLpro)

Note: Initial searches for a specific compound designated "PLpro-IN-7" did not yield any results in the available scientific literature. Therefore, this guide utilizes the well-characterized inhibitor, GRL-0617 , and other published compounds as representative examples to illustrate the principles and methodologies for determining binding affinity to SARS-CoV-2 PLpro.

Introduction

The SARS-CoV-2 papain-like protease (PLpro) is a crucial enzyme for viral replication and a key component in the host's immune evasion.[1] It is responsible for cleaving the viral polyprotein and also exhibits deubiquitinating and deISGylating activities, which interfere with the host's innate immune response. These essential functions make PLpro a prime target for the development of antiviral therapeutics. This guide provides a technical overview of the binding affinity of representative inhibitors to SARS-CoV-2 PLpro, with a focus on quantitative data, experimental protocols, and logical workflows.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following table summarizes these values for GRL-0617 and other selected SARS-CoV-2 PLpro inhibitors.

| Inhibitor | Assay Type | Parameter | Value (µM) | Reference |

| GRL-0617 | FRET-based enzymatic assay | IC50 | 2.05 ± 0.12 | [2][3] |

| FRET-based enzymatic assay | IC50 | ~2 | [3] | |

| Antiviral Assay (Vero E6 cells) | EC50 | 23.64 | [2] | |

| Jun9-13-7 | FRET-based enzymatic assay | IC50 | 7.29 ± 1.03 | [2][3] |

| Jun9-13-9 | FRET-based enzymatic assay | IC50 | 6.67 ± 0.05 | [2][3] |

| Jun9-72-2 | Antiviral Assay (Vero E6 cells) | EC50 | 6.62 | [2] |

| Jun9-75-4 | Antiviral Assay (Vero E6 cells) | EC50 | 7.88 | [2] |

| Tanshinone I | Fluorescence Polarization Assay | FP IC50 | 14.52 | [4] |

| FRET-based enzymatic assay | FRET IC50 | 17.97 | [4] | |

| Ceritinib | FRET-based enzymatic assay | IC50 | 19.48 | [5] |

Experimental Protocols

The determination of binding affinity relies on various biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the literature for SARS-CoV-2 PLpro inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is widely used for high-throughput screening and to determine the IC50 values of inhibitors.[5][6]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage of the substrate by PLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Protocol:

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 PLpro.

-

FRET peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans).[4]

-

Assay buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 5 mM DTT.[4]

-

Test compounds (inhibitors) at various concentrations.

-

Control inhibitor (e.g., GRL-0617).[7]

-

96-well or 384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of PLpro in the assay buffer to a final concentration of 200 nM in the wells of the microplate.[4]

-

Add the test compounds at a range of concentrations to the wells containing the enzyme. Incubate at 30°C for 30 minutes.[4]

-

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 10 µM.[4]

-

Monitor the increase in fluorescence intensity over time (e.g., for 1 hour) using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).[4]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[8][9]

Principle: The binding of a ligand, such as an inhibitor, often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature, causing an increase in fluorescence.[10][11]

Protocol:

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 PLpro.

-

Fluorescent dye (e.g., Protein Thermal Shift Dye).[11]

-

Assay buffer.

-

Test compounds.

-

Real-time PCR instrument capable of performing a melt curve analysis.

-

-

Procedure:

-

Prepare a reaction mixture containing the purified PLpro, the fluorescent dye, and the assay buffer.

-

Add the test compound or DMSO (as a control) to the reaction mixture.

-

Place the samples in a real-time PCR instrument.

-

Subject the samples to a temperature gradient (e.g., from 25°C to 95°C) with slow ramping.

-

Monitor the fluorescence intensity at each temperature increment.

-

The Tm is determined as the midpoint of the unfolding transition from the resulting melt curve. A shift in Tm (ΔTm) in the presence of the compound compared to the control indicates binding.[12]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[13][14]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., PLpro) is immobilized on the sensor surface, and the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a response in the sensorgram.[15]

Protocol:

-

Reagents and Materials:

-

SPR instrument and sensor chips.

-

Purified recombinant SARS-CoV-2 PLpro.

-

Test compounds.

-

Running buffer.

-

Immobilization reagents.

-

-

Procedure:

-

Immobilize the purified PLpro onto the surface of a sensor chip.

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the test compound over the surface and monitor the binding response (association phase).

-

Switch back to the running buffer to monitor the dissociation of the compound from the protein (dissociation phase).

-

Regenerate the sensor surface to remove the bound analyte.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of experiments to determine the binding affinity of inhibitors to SARS-CoV-2 PLpro.

Caption: Workflow for PLpro inhibitor screening and characterization.

Caption: Principle of the FRET-based assay for PLpro activity.

References

- 1. escholarship.org [escholarship.org]

- 2. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Unraveling the Dynamics of SARS-CoV-2 Mutations: Insights from Surface Plasmon Resonance Biosensor Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. mdpi.com [mdpi.com]

Specificity of Papain-like Protease Inhibitors: A Technical Guide for Viral vs. Human Deubiquitinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key player in the evasion of the host's innate immune response. Its dual function of processing the viral polyprotein and removing ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins makes it an attractive target for antiviral drug development. However, the structural and functional homology between viral PLpro and human deubiquitinating enzymes (DUBs) presents a significant challenge in developing specific inhibitors. This technical guide provides an in-depth analysis of the specificity of PLpro inhibitors, comparing their activity against viral PLpro and a panel of human DUBs. We present key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the development of highly selective PLpro-targeted therapeutics.

Introduction

The emergence of pathogenic coronaviruses has underscored the urgent need for effective antiviral therapies. The viral papain-like protease (PLpro) is a validated drug target due to its essential roles in the viral life cycle.[1][2] Beyond its viral polyprotein processing activity, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, which interfere with the host's antiviral signaling pathways, such as the NF-κB and IRF3 pathways.[3][4][5] This interference with the innate immune system is a crucial aspect of viral pathogenesis.

A major hurdle in the development of PLpro inhibitors is the potential for off-target effects due to the large family of human deubiquitinating enzymes (DUBs), which share structural similarities with PLpro.[6][7] Therefore, a thorough assessment of inhibitor specificity is paramount to ensure a favorable safety profile for any clinical candidate. This guide focuses on the comparative inhibitory activities of prominent PLpro inhibitors against both viral and human deubiquitinases.

Quantitative Analysis of Inhibitor Specificity

The specificity of a PLpro inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the viral PLpro with its activity against a panel of representative human DUBs. A higher ratio of IC50 (human DUB) / IC50 (viral PLpro) indicates greater selectivity for the viral enzyme.

Below is a summary of the reported inhibitory activities of well-characterized PLpro inhibitors.

| Inhibitor | Viral Target | IC50 / Ki (nM) | Human DUB Target | IC50 / Ki (nM) | Selectivity (Fold) | Reference |

| GRL-0617 | SARS-CoV PLpro | 600 (IC50) | HAUSP/USP7 | >50,000 | >83 | [6] |

| USP18 | >50,000 | >83 | [6] | |||

| UCH-L1 | >50,000 | >83 | [6] | |||

| UCH-L3 | >50,000 | >83 | [6] | |||

| Compound 432 | SARS-CoV-2 PLpro | 1460 (IC50) | Not specified | - | - | [8] |

| Hit 2 | SARS-CoV-2 PLpro | 600 (IC50) | Not specified | - | - | |

| PF-07957472 | SARS-CoV-2 PLpro | - | CYP3A4 | >28,000 (IC50) | - | [2] |

Note: The table summarizes available data. A comprehensive selectivity panel would include a broader range of DUBs. The lack of standardized testing conditions across different studies necessitates careful interpretation of these values.

Experimental Protocols for Specificity Profiling

The determination of inhibitor specificity relies on robust and well-defined biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay (Fluorogenic Substrate)

This is the most common method for determining the potency of an inhibitor against a purified enzyme.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the protease. The substrate, often a tetrapeptide sequence recognized by PLpro (e.g., Z-Arg-Leu-Arg-Gly-Gly-AMC), is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) that is quenched in the intact peptide. Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.

Detailed Protocol:

-

Reagents and Materials:

-

Purified recombinant viral PLpro (e.g., SARS-CoV-2 PLpro).

-

Purified recombinant human DUBs (e.g., USP7, USP18, UCH-L3).

-

Fluorogenic substrate (e.g., Z-RLRGG-AMC).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).

-

Test inhibitor (dissolved in DMSO).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In the microplate wells, add the assay buffer. c. Add a small volume of the diluted inhibitor to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background). d. Add the purified enzyme (viral PLpro or human DUB) to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. e. Initiate the enzymatic reaction by adding the fluorogenic substrate. f. Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 340 nm, Em: 450 nm for AMC). g. Calculate the initial reaction velocities from the linear portion of the fluorescence curves. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In-Cell Protease Assay

This assay assesses the activity of an inhibitor in a more physiologically relevant cellular context.

Principle: A reporter system is expressed in cells where the cleavage of a specific peptide sequence by the viral PLpro results in a measurable signal (e.g., fluorescence or luminescence). The addition of an inhibitor will prevent this cleavage, leading to a decrease in the signal.

Detailed Protocol:

-

Reagents and Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid encoding the viral PLpro.

-

Reporter plasmid (e.g., containing a fusion protein with a PLpro cleavage site separating a fluorescent protein from a quencher).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Plate reader or high-content imaging system.

-

-

Procedure: a. Co-transfect the cells with the PLpro expression plasmid and the reporter plasmid. b. After a suitable expression period (e.g., 24-48 hours), treat the cells with various concentrations of the test inhibitor. c. Incubate for a defined period to allow for inhibitor action. d. Measure the reporter signal (e.g., fluorescence). e. Determine the IC50 of the inhibitor in the cellular environment.

Visualizing Key Concepts

PLpro's Dual Function and Inhibition

The following diagram illustrates the central role of PLpro in both viral replication and immune evasion, and how inhibitors block these functions.

Caption: Dual roles of PLpro in viral replication and immune evasion, and the mechanism of its inhibition.

Experimental Workflow for Specificity Profiling

This diagram outlines the logical flow of experiments to determine the specificity of a PLpro inhibitor.

Caption: Workflow for determining the specificity and cellular activity of a PLpro inhibitor.

Signaling Pathway Affected by PLpro

This diagram illustrates how PLpro interferes with the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune response to viral RNA.

Caption: Inhibition of the RLR signaling pathway by PLpro-mediated deubiquitination.

Conclusion

The development of specific PLpro inhibitors is a promising strategy for the treatment of coronavirus infections. A thorough understanding and rigorous assessment of inhibitor specificity against human deubiquitinases are critical for advancing safe and effective antiviral drugs. The data, protocols, and conceptual diagrams presented in this guide are intended to provide a valuable resource for researchers in this field. Future efforts should focus on standardized selectivity profiling against a comprehensive panel of human DUBs to facilitate direct comparison of inhibitor candidates and to better predict potential off-target effects. The structural insights into the differences between the active sites of viral PLpro and human DUBs will continue to guide the rational design of next-generation, highly selective inhibitors.

References

- 1. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Structural Homologues of SARS-CoV-2 PL pro as Anti-Targets: A Strategic Panel Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of the Viral Replication Cycle by Targeting the Papain-like Protease (PLpro)

Disclaimer: This guide details the established mechanisms and effects of Papain-like Protease (PLpro) inhibitors on the viral replication cycle based on publicly available scientific literature. Specific data for a compound designated "PLpro-IN-7" is not available in the public domain; therefore, this document utilizes well-characterized inhibitors as representative examples to illustrate the core principles, experimental validation, and therapeutic potential of targeting this critical viral enzyme.

Introduction

The global challenge presented by viruses such as SARS-CoV-2 has accelerated the search for effective antiviral therapeutics. Beyond vaccines, a critical need remains for orally bioavailable small molecules that can inhibit viral replication.[1] The SARS-CoV-2 papain-like protease (PLpro), a cysteine protease domain within the non-structural protein 3 (nsp3), has emerged as a high-priority target for drug development.[1][2]

PLpro is indispensable for the viral life cycle due to two primary functions. First, it is essential for processing the viral polyprotein, a step required to assemble a functional replication complex.[3][4] Second, it actively dismantles the host's innate immune defenses by functioning as a deubiquitinase (DUB) and deISGylase, stripping ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][5] This dual-action role makes PLpro an exceptionally attractive therapeutic target; its inhibition promises not only to halt viral replication but also to restore the host's natural antiviral immune response.[5][6]

This technical guide provides an in-depth overview of the effect of PLpro inhibitors on the viral replication cycle, intended for researchers, scientists, and drug development professionals. It covers the enzyme's mechanism, quantitative data on inhibitor efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Dual Roles of PLpro in the Viral Replication Cycle

The strategic importance of PLpro to the virus is rooted in its ability to manipulate both viral and host cellular machinery.

Viral Polyprotein Processing

Upon entering a host cell, the viral RNA genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (nsps) to form the replicase-transcriptase complex (RTC), the core machinery for replicating the viral genome.[3] PLpro is responsible for cleaving the junctions between nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4, releasing these proteins to perform their functions.[7] The catalytic activity of PLpro is therefore absolutely essential for viral replication.[3]

Host Immune Evasion

A robust innate immune response is the first line of defense against viral infection. This response is heavily dependent on post-translational modifications of host proteins by ubiquitin and ISG15.[5] These modifications trigger signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state in surrounding cells.[5][8]

PLpro possesses potent deubiquitinase (DUB) and deISGylase activity, allowing it to reverse these critical host modifications.[4][8] By cleaving Ub and ISG15 from host signaling proteins, PLpro effectively dismantles the interferon response pathway, allowing the virus to replicate undetected by the immune system.[6][8] Targeting PLpro thus offers a dual therapeutic benefit: inhibiting viral replication and restoring host immune homeostasis.[4]

Quantitative Assessment of PLpro Inhibitor Efficacy

The efficacy of PLpro inhibitors is evaluated using a combination of biochemical and cell-based assays to determine their potency in inhibiting the enzyme directly and in preventing viral replication in a cellular context.

Table 1: In Vitro Efficacy of Representative PLpro Inhibitors

This table summarizes key potency metrics for well-characterized, non-covalent PLpro inhibitors. IC₅₀ represents the concentration required to inhibit 50% of PLpro enzymatic activity, while EC₅₀ represents the concentration required to inhibit 50% of viral replication in cell culture.

| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line | EC₅₀ (µM) | Citation |

| GRL-0617 | SARS-CoV-2 PLpro | Biochemical | 2.4 | Caco2-hACE2 | 19.96 | [4][9] |

| Sitagliptin | SARS-CoV-2 PLpro | In-Cell Protease | N/A | Huh-7.5 | 0.32 | [7] |

| Daclatasvir | SARS-CoV-2 PLpro | In-Cell Protease | N/A | Huh-7.5 | 1.59 | [7] |

N/A: Not available from the cited sources.

Table 2: In Vivo Efficacy of a PLpro Inhibitor in a Murine Model

In vivo studies are critical to validate the therapeutic potential of an inhibitor. The following data demonstrates the effect of a PLpro inhibitor on key disease parameters in a SARS-CoV-2 mouse model.

| Treatment Group | Metric | Day 4 Post-Infection | Outcome | Citation |

| Vehicle | Body Weight | ~10% Loss | Disease Progression | [1] |

| PLpro Inhibitor (150 mg/kg) | Body Weight | No significant loss | Protection from morbidity | [1] |

| Vehicle | Lung Viral Titer | Robust Infection | High viral load | [1] |

| PLpro Inhibitor (150 mg/kg) | Lung Viral Titer | Reduced to limit of detection (in 50% of mice) | Potent antiviral effect | [1] |

Key Experimental Protocols

Standardized protocols are essential for the systematic evaluation of PLpro inhibitors. Below are methodologies for key assays.

Protocol: Biochemical Inhibition Assay (IC₅₀ Determination)

This protocol is based on a Ubiquitin-Rhodamine 110 assay, which measures the cleavage of a fluorogenic substrate by PLpro.[10]

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT.

-

Enzyme Stock: Prepare a 2X working solution of purified SARS-CoV-2 PLpro (e.g., 100 nM final concentration) in Assay Buffer.

-

Substrate Stock: Prepare a 2X working solution of Ubiquitin-Rhodamine 110 Green (Ub-Rh110) substrate (e.g., 200 nM final concentration) in Assay Buffer.

-

Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., PLpro-IN-7) in DMSO, followed by a further dilution in Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the inhibitor dilution to the wells of a 384-well, low-volume black plate.

-

Add 5 µL of the 2X PLpro enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the 2X Ub-Rh110 substrate solution.

-

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the rates relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell-Based Antiviral Assay (EC₅₀ Determination)

This protocol describes a method to quantify the antiviral activity of an inhibitor in a relevant human cell line.[7][9]

-

Cell Plating:

-

Seed Huh-7.5 or Caco-2 cells in 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of infection.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Incubate for 2 hours.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

-

Incubate for 48-72 hours.

-

-

Quantification of Viral Replication:

-

Method A (Immunofluorescence): Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against a viral protein (e.g., Nucleocapsid). Use a secondary fluorescent antibody and DAPI for nuclear counterstaining. Image the plates and quantify the percentage of infected cells.[7]

-

Method B (RT-qPCR): Harvest the cell culture supernatant and extract viral RNA. Quantify viral RNA levels using reverse transcription-quantitative PCR (RT-qPCR) targeting a conserved viral gene.

-

-

Data Analysis:

-

Determine the percentage of inhibition of viral replication for each compound concentration relative to vehicle-treated controls.

-

Calculate the EC₅₀ value by fitting the dose-response curve.

-

Separately, assess cell viability in the presence of the compound using an assay like CellTiter-Glo to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

-

Conclusion

The papain-like protease of coronaviruses is a validated, high-value target for the development of novel antiviral drugs. Inhibitors targeting PLpro employ a powerful dual mechanism: they directly block the viral replication machinery by preventing polyprotein processing and simultaneously bolster the host's innate immune defenses by preventing the deubiquitination and deISGylation of key signaling proteins.[6] This "double strike" capability distinguishes PLpro inhibitors from agents that target other viral enzymes.[6]

The continued development of potent, selective, and orally bioavailable PLpro inhibitors remains a top priority. Future research will focus on optimizing lead compounds to improve their pharmacokinetic properties and safety profiles, with the ultimate goal of delivering effective, resistance-evading therapeutics to combat current and future coronavirus threats.[4]

References

- 1. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. escholarship.org [escholarship.org]

- 8. Identification of novel allosteric sites of SARS-CoV-2 papain-like protease (PLpro) for the development of COVID-19 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of PLpro Inhibitors in Disrupting Viral Polyprotein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral replication cycle, represents a prime target for antiviral therapeutic development. This guide provides a detailed examination of the role of PLpro inhibitors in blocking the crucial process of viral polyprotein processing. Through a comprehensive review of existing literature, we present quantitative data on inhibitor potency, detailed experimental methodologies for assessing inhibitor efficacy, and visual representations of the underlying molecular mechanisms and experimental workflows. This document serves as a technical resource for researchers engaged in the discovery and development of novel antiviral agents targeting SARS-CoV-2 PLpro.

Introduction to PLpro and its Function in Viral Replication

The genome of SARS-CoV-2 is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex (RTC). This essential process, known as polyprotein processing, is carried out by two viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).

PLpro is responsible for cleaving the N-terminal region of the polyprotein at three specific sites, releasing nsp1, nsp2, and nsp3.[1] Beyond its role in polyprotein processing, PLpro also exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 protein modifications from host cell proteins. This dual functionality allows the virus to not only build its replication machinery but also to evade the host's innate immune response.[1] Consequently, inhibiting PLpro presents a two-pronged therapeutic strategy: directly hindering viral replication and restoring the host's antiviral defenses.

Quantitative Analysis of PLpro Inhibitors

A number of small molecule inhibitors targeting PLpro have been identified and characterized. This section summarizes the quantitative data for a selection of these inhibitors, providing insights into their potency and efficacy.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | Assay Type | Substrate | IC50 (μM) | Ki (μM) | Reference |

| GRL-0617 | FRET-based | RLRGG-AMC | 0.8 | - | [2] |

| GRL-0617 | - | - | 0.6 | 0.49 | [3] |

| Jun12682 | FRET-based | Ubiquitin-AMC | - | 0.0635 | [4] |

| Jun12682 | FRET-based | ISG15-AMC | - | 0.0385 | [4] |

| XR8-24 | FRET-based | - | 0.56 | - | [4] |

| Compound 7 (covalent) | FRET-based | - | 0.094 | - | [4] |

Table 2: Antiviral Activity of PLpro Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| GRL-0617 | Vero E6 | CPE | 14.5 | >100 | >6.9 | [3][5] |

| GRL-0617 | Caco-2 hACE2 | - | 19.96 | - | - | [6] |

| Jun12682 | FlipGFP PLpro Assay | - | 1.1 | >50 | >45.5 | [4] |

| Jun12682 | SARS-CoV-2 Infection | - | 0.44 - 2.02 | - | - | [7] |

| XR8-24 | Antiviral Assay | - | 1.2 | - | - | [4] |

| Compound 7 (covalent) | Antiviral Assay | - | 1.1 | - | - | [4] |

| Sitagliptin | Huh-7.5 | - | 0.32 | 21.59 | 67 | [8] |

| Daclatasvir HCl | Huh-7.5 | - | 1.59 | 32.14 | 20.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PLpro inhibitors.

In Vitro PLpro Enzymatic Assay (Fluorescence-Based)

This protocol describes a common method to measure the enzymatic activity of PLpro and the inhibitory effect of compounds using a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Fluorogenic peptide substrate (e.g., RLRGG-AMC or Ubiquitin-AMC)

-

Assay buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 5 mM DTT

-

Test compounds dissolved in DMSO

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a multi-well plate, add a defined amount of PLpro enzyme (e.g., 200 nM) to each well containing the diluted test compounds or vehicle control (DMSO in assay buffer).[9]

-

Incubate the enzyme-compound mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30 minutes) to allow for inhibitor binding.[9]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration (e.g., 10 μM).[9]

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 340 nm, Em: 460 nm for AMC).[8]

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition)

This protocol outlines a method to assess the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 viral stock

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)

-

Plate reader (for luminescence or absorbance)

-

BSL-3 facility and appropriate personal protective equipment

Procedure:

-

Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well).[10] Incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

In a BSL-3 facility, remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01).[10] Include uninfected cells (mock) and infected cells without compound (virus control) as controls.

-

Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.[10]

-

Assess cell viability using a chosen method. For example, with Crystal Violet, fix the cells, stain with the dye, wash, and then solubilize the dye to measure absorbance.

-

The percentage of CPE inhibition for each compound concentration is calculated relative to the virus control.

-

EC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

A parallel cytotoxicity assay (CC50 determination) should be performed on uninfected cells to assess the compound's toxicity.[10] The Selectivity Index (SI) is calculated as CC50/EC50.

Visualizing Mechanisms and Workflows

Signaling Pathway of PLpro Inhibition

dot

Caption: Mechanism of PLpro inhibition.

Experimental Workflow for PLpro Inhibitor Screening

References

- 1. embopress.org [embopress.org]

- 2. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design of SARS-CoV-2 papain-like protease inhibitor with antiviral efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Preliminary Efficacy of Papain-Like Protease (PLpro) Inhibitors: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the preliminary efficacy of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. As a specific compound designated "PLpro-IN-7" is not prominently documented in the reviewed literature, this document will focus on a representative and well-characterized PLpro inhibitor, PF-07957472 (also referred to as compound 4 in cited studies), to illustrate the methodologies and data associated with the preclinical evaluation of this class of antiviral candidates.

The SARS-CoV-2 PLpro is a crucial enzyme for viral replication, responsible for processing the viral polyprotein.[1][2] Beyond its role in viral maturation, PLpro also exhibits deubiquitinase (DUB) and deISGylase activity, which helps the virus evade the host's innate immune response.[1][2][3][4] These dual functions make PLpro a compelling target for antiviral drug development.[5] This guide will detail the quantitative efficacy data, experimental protocols, and relevant biological pathways associated with the inhibition of PLpro by novel compounds.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from preliminary studies on a representative PLpro inhibitor. This data provides a comparative view of its potency at different stages of preclinical evaluation.

| Inhibitor | Assay Type | Metric | Value | Cell Line/Model | Notes | Reference |

| PF-07957472 (4) | Biochemical Assay | Ki | 0.019 µM | Recombinant SARS-CoV-2 PLpro | - | |

| PF-07957472 (4) | Antiviral Assay | EC50 | 0.16 µM | Vero E6 cells | In the presence of 2 µM P-glycoprotein inhibitor CP-100356 | [6] |

| PF-07957472 (4) | In Vivo Efficacy | Viral Load Reduction | Significant reduction | Mouse-adapted SARS-CoV-2 model (MA10) | Dosed orally at 20, 50, and 150 mg/kg twice daily | [6][1][2] |

| GRL-0617 | Biochemical Assay | Ki | 1.8 µM | Recombinant SARS-CoV-2 PLpro | A widely studied reference compound | [6] |

| GRL-0617 | Antiviral Assay | EC50 | 68.2 µM | Vero E6 cells | In the presence of P-glycoprotein inhibitor | [6] |

| Novel 2-phenylthiophene series | Biochemical Assay | IC50 | Low nanomolar range | Recombinant SARS-CoV-2 PLpro | - | |

| GZNL-P36 | In Vivo Efficacy | Antiviral Activity | Showed better antiviral activity than reported PLpro inhibitors | Mouse animal models | Orally bioavailable | [7] |

| WEHI-P series | Biochemical Assay | IC50 | Low nanomolar activity | Recombinant SARS-CoV-2 PLpro | Active against PLpro of other pathogenic coronaviruses | [8][9][10] |

| WEHI-P series | In Vivo Efficacy | Antiviral Activity | Excellent efficacy | Mouse model of severe acute disease | - | [8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to evaluate the efficacy of PLpro inhibitors.

Recombinant PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PLpro.

-

Principle: A fluorogenic substrate containing a cleavage site for PLpro is used. In its intact form, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme.

-

FRET-based substrate.

-

Assay buffer.

-

Test compounds (e.g., PF-07957472).

-

Control inhibitor (e.g., GRL-0617).

-

-

Procedure:

-

The test compound is serially diluted and added to a 384-well plate.

-

Recombinant PLpro enzyme is added to each well and incubated with the compound.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) is determined by fitting the data to a dose-response curve.[6]

-

Cellular Antiviral Assay (Cytopathic Effect - CPE)

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Principle: The cytopathic effect (CPE) refers to the structural changes in host cells caused by viral invasion. An effective antiviral agent will prevent or reduce CPE.

-

Materials:

-

Vero E6 cells (or other susceptible cell lines).

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

Test compounds.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cell culture medium is replaced with medium containing serial dilutions of the test compound.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient to observe CPE in the untreated, infected control wells.

-

Cell viability is assessed by adding a reagent that measures ATP content, which correlates with the number of viable cells.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve of cell viability versus compound concentration.[6]

-

In Vivo Efficacy Study (Murine Model)

This study evaluates the antiviral efficacy of a compound in a living organism.

-

Principle: A mouse-adapted strain of SARS-CoV-2 is used to establish an infection in mice. The test compound is administered to assess its ability to reduce viral replication and disease pathology.

-

Procedure:

-

Mice are infected with a lethal dose of SARS-CoV-2 MA10 via intranasal inoculation.

-

Treatment with the test compound (e.g., PF-07957472) or a vehicle control is initiated at a specified time post-infection. The compound is administered orally at various dosages (e.g., 20, 50, 150 mg/kg) twice daily.[1][2]

-

Body weight and clinical signs of disease are monitored daily.[6][2]

-

At a predetermined endpoint (e.g., 4 days post-infection), the animals are euthanized, and lung tissue is collected.

-

Viral load in the lung tissue is quantified using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

-

The reduction in viral titer in the treated groups is compared to the vehicle control group to determine in vivo efficacy.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PLpro and the workflow for inhibitor screening.

Caption: Mechanism of action of SARS-CoV-2 PLpro and its inhibition.

Caption: General workflow for the discovery and preclinical evaluation of PLpro inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel PLpro inhibitor improves outcomes in a pre-clinical model of long COVID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel PLpro inhibitor improves outcomes in a pre-clinical model of long COVID | Scilit [scilit.com]

Application Notes and Protocols for Determining the Antiviral Activity of PLpro-IN-7 Using a Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for forming the viral replication-transcription complex.[3][4][5] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, targeting host proteins such as ubiquitin and ISG15.[1][4][6] This interference with host cell signaling pathways, particularly the RIG-I/MAVS and NF-κB pathways, dampens the antiviral interferon response, facilitating viral proliferation.[1][5][7] Consequently, inhibitors of PLpro are promising therapeutic agents that not only block viral replication but may also preserve the host's innate immune function.[1][8]

PLpro-IN-7 is a novel, potent, and selective non-covalent inhibitor of SARS-CoV-2 PLpro. These application notes provide a detailed protocol for a cell-based assay to determine the antiviral activity of PLpro-IN-7 by quantifying its ability to rescue host cells from virally-induced cytopathic effects.

Data Presentation

The following tables summarize the quantitative data for PLpro-IN-7 and a reference inhibitor, GRL0617.

Table 1: Biochemical and Antiviral Activity of PLpro Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| PLpro-IN-7 | SARS-CoV-2 PLpro | FRET-based | 0.45 | 1.2 | > 50 | > 41.7 |

| GRL0617 | SARS-CoV-2 PLpro | FRET-based | 2.4[9] | 68.2[10] | > 100 | > 1.47 |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vitro ADMET Properties of PLpro-IN-7

| Compound | Aqueous Solubility (µM) | Microsomal Stability (% remaining at 30 min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| PLpro-IN-7 | 85 | 92 (Human), 88 (Mouse) | 15.2 |

Signaling Pathways and Experimental Workflow

Diagram 1: PLpro-Mediated Antagonism of the Innate Immune Response

Caption: PLpro interferes with multiple points in the innate immune signaling cascade.

Diagram 2: Experimental Workflow for Cell-Based Antiviral Assay

Caption: Workflow for determining the antiviral efficacy of PLpro-IN-7.

Experimental Protocols

Cell-Based Antiviral Activity Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of PLpro-IN-7 against SARS-CoV-2 in a cell culture model.

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well clear-bottom, black-walled plates

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

PLpro-IN-7

-

GRL0617 (as a control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Cell Culture and Seeding:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

On the day of the experiment, trypsinize, count, and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of media.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of PLpro-IN-7 and GRL0617 in DMSO.

-

Perform a serial dilution of the compounds in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the media from the seeded cells and add 50 µL of the diluted compounds to the respective wells. Include wells with media and DMSO as a vehicle control.

-

-

Viral Infection:

-

Prepare a viral stock of SARS-CoV-2 diluted in DMEM to achieve a multiplicity of infection (MOI) of 0.01.

-

Add 50 µL of the diluted virus to each well, except for the uninfected control wells (which will be used for CC50 determination).

-

For the uninfected control wells, add 50 µL of plain DMEM.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Cell Viability Measurement:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the EC50 value (for infected cells) and the CC50 value (for uninfected cells) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

Counter-Screen: In-Cell Protease Activity Assay

To confirm that the antiviral activity of PLpro-IN-7 is due to the inhibition of PLpro within the host cell, a reporter-based assay can be employed. This assay utilizes a reporter protein that is cleaved by PLpro, leading to a measurable signal.

Materials:

-

HEK293T cells

-

A plasmid encoding a reporter construct (e.g., a fusion protein of a fluorescent protein and a destabilization domain, separated by a PLpro cleavage site)

-

A plasmid encoding SARS-CoV-2 PLpro

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the PLpro-expressing plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, add serial dilutions of PLpro-IN-7 to the cells.

-

-

Incubation and Measurement:

-

Incubate the cells for an additional 24 hours.

-

Measure the reporter signal (e.g., fluorescence intensity). Inhibition of PLpro will prevent cleavage of the reporter, leading to a dose-dependent increase in the signal.

-

-

Data Analysis:

-

Calculate the percentage of PLpro inhibition for each compound concentration and determine the in-cell IC50 value.

-

Conclusion

The provided protocols offer a robust framework for evaluating the antiviral efficacy of PLpro-IN-7. The cell-based assay directly measures the ability of the compound to protect cells from virus-induced death, providing a physiologically relevant measure of its potential as an antiviral therapeutic. The in-cell protease assay further validates that the observed antiviral effect is mediated through the intended target, PLpro. These methods are essential for the preclinical development of novel PLpro inhibitors.

References

- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives for drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PLpro-IN-7 and a Reference Inhibitor GRL-0617

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the potent SARS-CoV-2 papain-like protease (PLpro) inhibitor, PLpro-IN-7, and the widely used reference inhibitor, GRL-0617. The protocols outlined below are designed to guide researchers in the effective use of these compounds in experimental settings.

Introduction to PLpro Inhibition

The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and plays a key role in antagonizing the host's innate immune response.[1][2] PLpro cleaves the viral polyprotein and also removes ubiquitin and ISG15 modifications from host cell proteins, thereby helping the virus to evade the immune system.[3] Inhibition of PLpro is a promising therapeutic strategy against COVID-19.[4] PLpro-IN-7 is a novel and potent inhibitor of PLpro with a reported IC50 of 3 nM.[5] GRL-0617 is a well-characterized, non-covalent inhibitor of SARS-CoV PLpro and is often used as a reference compound in research.[6]

Compound Information and Physicochemical Properties

While detailed physicochemical data for PLpro-IN-7 is not extensively published, GRL-0617 serves as a valuable reference for handling non-covalent PLpro inhibitors.